molecular formula C8H12N2O3S B12351704 Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate

Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate

Cat. No.: B12351704
M. Wt: 216.26 g/mol
InChI Key: AUFHEIWKDDYOEG-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate is a heterocyclic compound that belongs to the class of diazinanes. This compound is characterized by its unique structure, which includes a sulfanylidene group and an ethyl ester moiety. It is of interest in various fields of chemistry due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate typically involves the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and thiourea. The reaction is usually catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions. The general reaction scheme is as follows:

    Reactants: Aldehyde, β-keto ester (such as ethyl acetoacetate), and thiourea.

    Catalyst: Hydrochloric acid.

    Conditions: Reflux in ethanol or methanol.

The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired diazinane derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to cytotoxic effects.

Comparison with Similar Compounds

Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar diazinane structure but with a phenyl group instead of a sulfanylidene group.

    Ethyl 6-methyl-2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is closely related and shares the sulfanylidene group but differs in the position of the substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate

InChI

InChI=1S/C8H12N2O3S/c1-3-13-7(11)5-4(2)9-8(12)10-6(5)14/h4-5H,3H2,1-2H3,(H2,9,10,12,14)

InChI Key

AUFHEIWKDDYOEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NC(=O)NC1=S)C

Origin of Product

United States

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